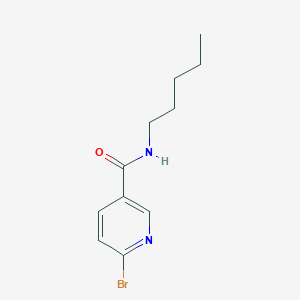
6-bromo-N-pentylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-pentylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 6-bromo-N-pentylpyridine-3-carboxamide involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is involved in various physiological processes such as learning and memory, inflammation, and pain. 6-bromo-N-pentylpyridine-3-carboxamide acts as a selective antagonist of this receptor, which inhibits its activity and leads to the downstream effects observed in various studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-pentylpyridine-3-carboxamide have been extensively studied in various in vitro and in vivo models. In vitro studies have shown that this compound inhibits the activity of the α7 nicotinic acetylcholine receptor, which leads to a decrease in intracellular calcium levels and downstream effects such as inhibition of neurotransmitter release and induction of apoptosis. In vivo studies have shown that 6-bromo-N-pentylpyridine-3-carboxamide has potential therapeutic effects in various disease models such as Alzheimer's disease, cancer, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-pentylpyridine-3-carboxamide in lab experiments is its selectivity towards the α7 nicotinic acetylcholine receptor. This allows for the study of the specific effects of this receptor on various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of 6-bromo-N-pentylpyridine-3-carboxamide. One of the directions is the development of new drugs based on this compound with improved pharmacological properties. Another direction is the study of the potential therapeutic effects of this compound in various disease models. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 6-bromo-N-pentylpyridine-3-carboxamide involves the reaction of 6-bromo-3-pyridinecarboxylic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 6-bromo-N-pentylpyridine-3-carboxamide.
Applications De Recherche Scientifique
6-bromo-N-pentylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a potential target for the treatment of Alzheimer's disease. In cancer research, 6-bromo-N-pentylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
6-bromo-N-pentylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-4-7-13-11(15)9-5-6-10(12)14-8-9/h5-6,8H,2-4,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAPLCMUKKLWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-pentylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2959343.png)
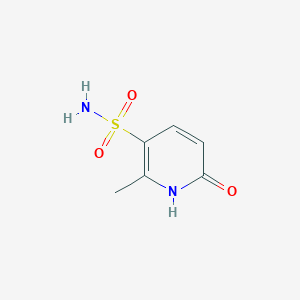
![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)
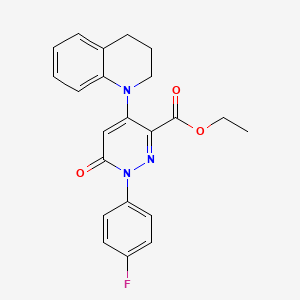
![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)
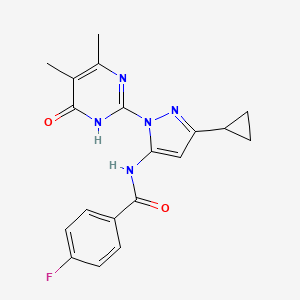
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)
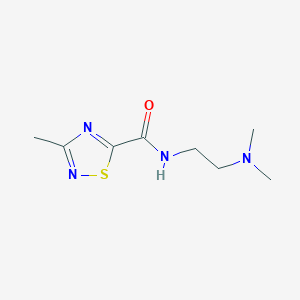
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
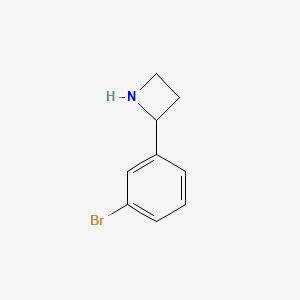
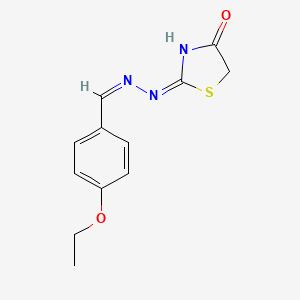
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)